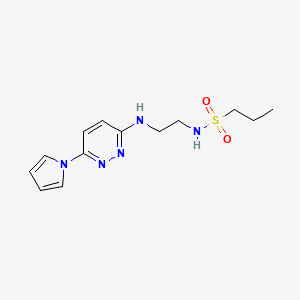
N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)propane-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 3-hydrazinopyridazines and 1-hydrazinophthalazines with gamma-diketones . The synthesized molecules exhibited significant potency to IDH1-R132H inhibition .Molecular Structure Analysis
The molecular formula of the compound is C11H15N5O2S and it has a molecular weight of 281.33.Chemical Reactions Analysis
The compound can be accessed directly in modest yields through the reaction of 6- (alkyn-1-yl)pyridazin-3-one derivatives .Physical And Chemical Properties Analysis
The compound has a molecular weight of 281.33. More detailed physical and chemical properties are not available in the retrieved data.科学的研究の応用
Biocatalysis in Drug Metabolism
Biocatalysis plays a crucial role in the preparation of drug metabolites, offering a method to produce mammalian metabolites of compounds, such as biaryl-bis-sulfonamides, for structural characterization and clinical investigations. A study demonstrated the use of Actinoplanes missouriensis to generate metabolites of LY451395, a biaryl-bis-sulfonamide AMPA receptor potentiator, aiding in the understanding of drug metabolism through microbial-based surrogate biocatalytic systems. This approach supports full structure characterization of metabolites by NMR, showcasing the potential of biocatalysis in drug research and development (Zmijewski et al., 2006).
Gold-Catalyzed Domino Reactions
The versatility of sulfonamides in synthetic chemistry is highlighted by their application in gold-catalyzed domino reactions. One study outlines the efficient preparation of 1-substituted 3-sulfonyl-1H-pyrroles through gold(I)-catalyzed cycloisomerization of N-substituted N-sulfonyl-aminobut-3-yn-2-ols. This method, applicable to a broad range of substrates, underscores the potential of sulfonamide derivatives in the synthesis of nitrogen-containing heterocycles, a class of compounds with significant pharmacological importance (Teo et al., 2013).
Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds containing a sulfonamido moiety is a critical area of research due to their potential as antibacterial agents. Innovations in synthetic chemistry have led to the development of novel heterocyclic compounds through reactions involving sulfonamides, demonstrating their utility in producing compounds with promising antibacterial activities. Such synthetic endeavors not only expand the chemical space of potential therapeutic agents but also highlight the role of sulfonamides in the exploration of new pharmacophores (Azab et al., 2013).
Photoredox Catalysis in Sulfonamidation
Photoredox catalysis provides a green chemistry approach to the synthesis of N-(2-pyrrole)-sulfonamides from pyrroles and sulfonamides using visible light. This method facilitates the oxidative C-N bond formation, offering a selective and environmentally friendly pathway to synthesize sulfonamide derivatives. Such advancements underscore the potential of photoredox catalysis in developing sustainable synthetic routes for the production of nitrogen-containing heterocycles, relevant in various fields including pharmaceuticals and materials science (Meyer et al., 2016).
作用機序
While the exact mechanism of action for this specific compound is not available, similar compounds have been found to increase monoclonal antibody production. They suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
将来の方向性
The compound has shown potential in various fields of research and industry. Further structural optimization of similar compounds could lead to improved production and quality control of monoclonal antibodies . It’s also worth noting that the compound might be used to control the level of the galactosylation for the N-linked glycans .
特性
IUPAC Name |
N-[2-[(6-pyrrol-1-ylpyridazin-3-yl)amino]ethyl]propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O2S/c1-2-11-21(19,20)15-8-7-14-12-5-6-13(17-16-12)18-9-3-4-10-18/h3-6,9-10,15H,2,7-8,11H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQVQLKARUXBTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NCCNC1=NN=C(C=C1)N2C=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

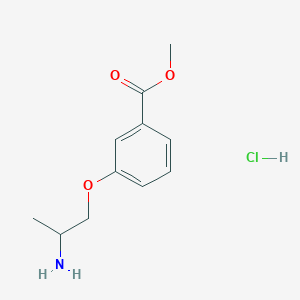

![[(3-Chlorophenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B2960164.png)
![4-{[(Tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid](/img/structure/B2960166.png)
![2-(methylsulfanyl)-N-{2-[(pyrimidin-2-yl)amino]ethyl}pyridine-3-carboxamide](/img/structure/B2960167.png)
![N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(pyridin-3-ylmethyl)oxamide](/img/structure/B2960168.png)
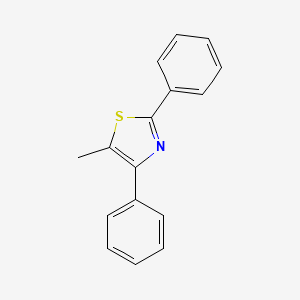

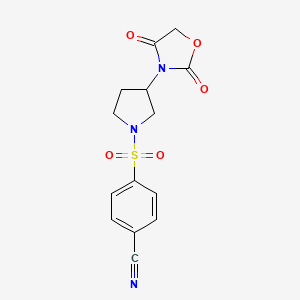
![2-Cyclopropyl-4-[(4-cyclopropylidenepiperidin-1-yl)methyl]-1,3-thiazole](/img/structure/B2960173.png)
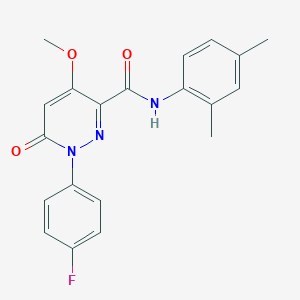
![N-(5-methyl-1,2-oxazol-3-yl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide](/img/structure/B2960178.png)
![[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-propan-2-yloxybenzoate](/img/structure/B2960180.png)
![4-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-1-methylpyrazole](/img/structure/B2960182.png)